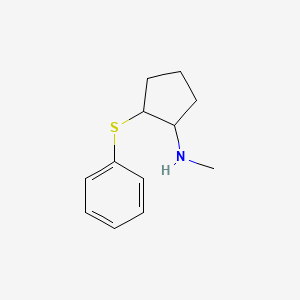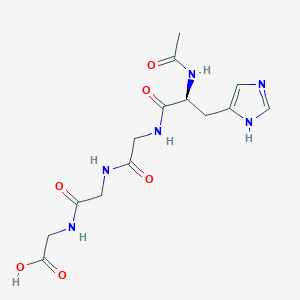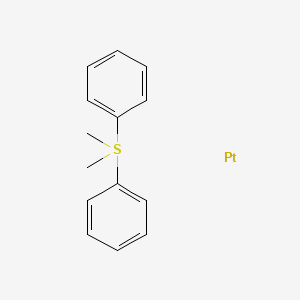
1,1'-(Dimethyl-lambda~4~-sulfanediyl)dibenzene--platinum (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Dimethyl-lambda~4~-sulfanediyl)dibenzene–platinum (1/1) is a coordination compound that features a platinum center coordinated to a sulfur atom, which is further bonded to two benzene rings through a dimethylsulfanediyl linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Dimethyl-lambda~4~-sulfanediyl)dibenzene–platinum (1/1) typically involves the reaction of platinum precursors with sulfur-containing ligands. One common method is the reaction of platinum(II) chloride with 1,1’-(Dimethyl-lambda~4~-sulfanediyl)dibenzene in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligand to the platinum center.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 1,1’-(Dimethyl-lambda~4~-sulfanediyl)dibenzene–platinum (1/1) can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The platinum center can be reduced to lower oxidation states, potentially altering the coordination environment.
Substitution: Ligands coordinated to the platinum center can be substituted with other ligands, leading to the formation of new coordination complexes.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or hydrazine can be employed.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent environment.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced platinum complexes.
Substitution: Formation of new coordination complexes with different ligands.
科学的研究の応用
1,1’-(Dimethyl-lambda~4~-sulfanediyl)dibenzene–platinum (1/1) has several scientific research applications, including:
Catalysis: The compound can act as a catalyst in various organic transformations, including hydrogenation and carbon-carbon coupling reactions.
Materials Science: It can be used in the development of advanced materials with unique electronic and optical properties.
Biological Studies: The compound’s interaction with biological molecules can be studied to understand its potential as a therapeutic agent.
Industrial Applications: It can be used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 1,1’-(Dimethyl-lambda~4~-sulfanediyl)dibenzene–platinum (1/1) involves coordination to target molecules through its platinum center. The platinum atom can form bonds with various substrates, facilitating catalytic reactions. The sulfur atom in the ligand can also participate in redox reactions, further enhancing the compound’s reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
類似化合物との比較
1,1’-(Cyclopropylidene-lambda~4~-sulfanediyl)dibenzene: Similar structure but with a cyclopropylidene group instead of dimethyl.
1,1’-(E)-1-Bromo-1,2-ethenediyl]dibenzene: Contains a bromoethenediyl linkage instead of dimethylsulfanediyl.
Platinum, diphenyl[thiobis[methane]]: Similar platinum coordination but with different ligands.
Uniqueness: 1,1’-(Dimethyl-lambda~4~-sulfanediyl)dibenzene–platinum (1/1) is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and applications, making it a valuable compound for specialized research and industrial purposes.
特性
CAS番号 |
287119-03-3 |
|---|---|
分子式 |
C14H16PtS |
分子量 |
411.4 g/mol |
IUPAC名 |
dimethyl(diphenyl)-λ4-sulfane;platinum |
InChI |
InChI=1S/C14H16S.Pt/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14;/h3-12H,1-2H3; |
InChIキー |
JXHJTOCAMSTREK-UHFFFAOYSA-N |
正規SMILES |
CS(C)(C1=CC=CC=C1)C2=CC=CC=C2.[Pt] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-({[(diethylamino)oxy]carbonothioyl}sulfanyl)propanoate](/img/structure/B12582747.png)
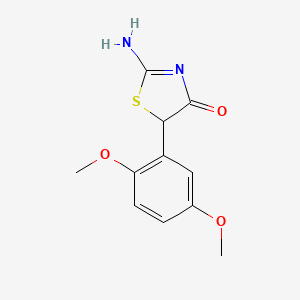
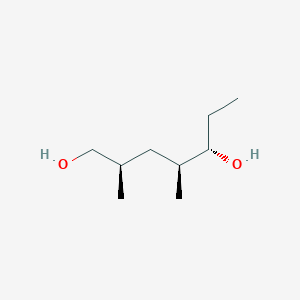
![Silane, trichloro[2-(9H-fluoren-9-yl)ethyl]-](/img/structure/B12582766.png)
![5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol](/img/structure/B12582775.png)
![4-Hydroxy-N-[2-(tetradecyloxy)phenyl]benzene-1-sulfonamide](/img/structure/B12582778.png)
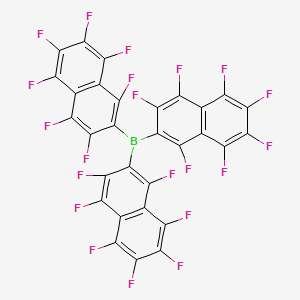
![4-[(2,5-Dimethylphenoxy)methyl]-1-(methanesulfonyl)piperidine](/img/structure/B12582786.png)
![N-Cyclopropyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12582792.png)
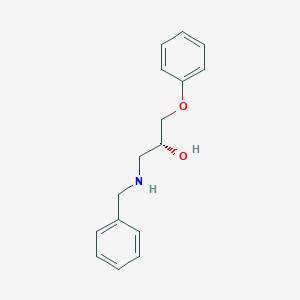
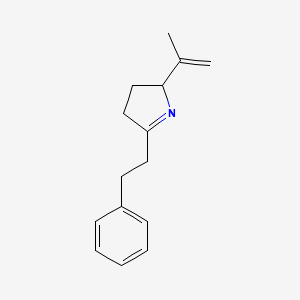
![1,3,4-Thiadiazole, 2-(5-nitro-2-furanyl)-5-[(phenylmethyl)thio]-](/img/structure/B12582815.png)
